(2-(3-Aminophenyl)pyridin-3-yl)methanol
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Overview
Description
(2-(3-Aminophenyl)pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminophenyl group attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Aminophenyl)pyridin-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of β-propylamino alcohol with 2-cyanopyridine to form 2-aminopyridine. This intermediate is then subjected to a reduction reaction using hydrogen gas in the presence of a suitable catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Aminophenyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used as a reducing agent.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(2-(3-Aminophenyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, plastics, and other industrial materials
Mechanism of Action
The mechanism of action of (2-(3-Aminophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-3-methanol: A similar compound with an aminopyridine group instead of an aminophenyl group.
2-Methylaminopyridine-3-methanol: Contains a methylamino group instead of an aminophenyl group.
Uniqueness
(2-(3-Aminophenyl)pyridin-3-yl)methanol is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(3-aminophenyl)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-5-1-3-9(7-11)12-10(8-15)4-2-6-14-12/h1-7,15H,8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANDLBQNQGYKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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